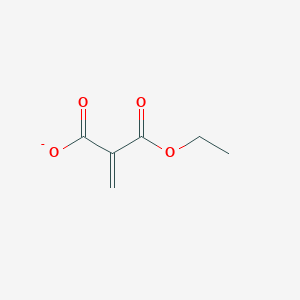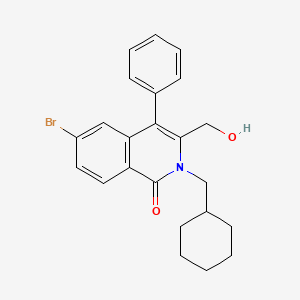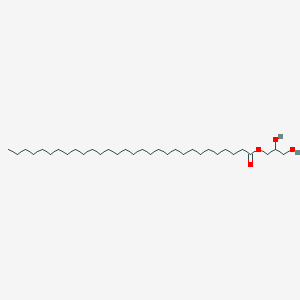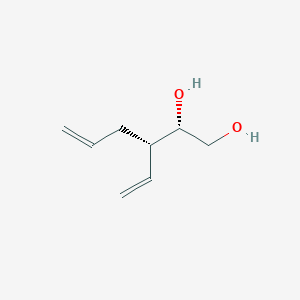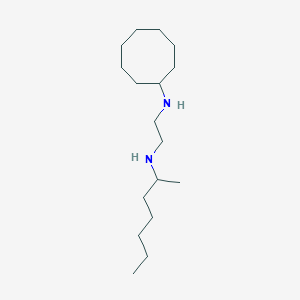
N~1~-Cyclooctyl-N~2~-(heptan-2-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-Cyclooctyl-N~2~-(heptan-2-yl)ethane-1,2-diamine is a chemical compound that belongs to the class of ethane-1,2-diamines. This compound is characterized by the presence of a cyclooctyl group and a heptan-2-yl group attached to the nitrogen atoms of the ethane-1,2-diamine backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclooctyl-N~2~-(heptan-2-yl)ethane-1,2-diamine typically involves the reaction of cyclooctylamine with heptan-2-ylamine in the presence of ethane-1,2-diamine. The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N1-Cyclooctyl-N~2~-(heptan-2-yl)ethane-1,2-diamine may involve the use of large-scale reactors and continuous flow systems. The reactants are fed into the reactor at controlled rates, and the reaction is monitored using various analytical techniques to ensure the desired product is obtained with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-Cyclooctyl-N~2~-(heptan-2-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the groups attached to the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve acidic or basic media.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous conditions.
Substitution: Various alkyl halides or acyl chlorides; reactions are often carried out in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ethane-1,2-diamines.
Aplicaciones Científicas De Investigación
N~1~-Cyclooctyl-N~2~-(heptan-2-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N1-Cyclooctyl-N~2~-(heptan-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~-Cyclooctyl-N~2~-(3,7-dimethylocta-2,6-dien-1-yl)ethane-1,2-diamine
- N~1~-(2,2-Diphenylethyl)-N~2~-(heptan-2-yl)ethane-1,2-diamine
Uniqueness
N~1~-Cyclooctyl-N~2~-(heptan-2-yl)ethane-1,2-diamine is unique due to its specific combination of cyclooctyl and heptan-2-yl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
627527-66-6 |
|---|---|
Fórmula molecular |
C17H36N2 |
Peso molecular |
268.5 g/mol |
Nombre IUPAC |
N-cyclooctyl-N'-heptan-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C17H36N2/c1-3-4-8-11-16(2)18-14-15-19-17-12-9-6-5-7-10-13-17/h16-19H,3-15H2,1-2H3 |
Clave InChI |
YKPAIKBCCWHREJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)NCCNC1CCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl-](/img/structure/B12579524.png)
![1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579525.png)
![8-Phenyl-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one](/img/structure/B12579532.png)
![2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione](/img/structure/B12579541.png)
![4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile](/img/structure/B12579545.png)
![(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane]](/img/structure/B12579546.png)
![Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]-](/img/structure/B12579550.png)
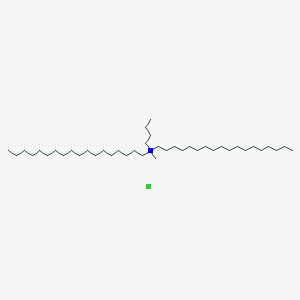
![2,4-Thiazolidinedione, 5-[2-(4-fluorophenoxy)ethyl]-](/img/structure/B12579556.png)
